1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic small molecule featuring a piperidine scaffold substituted with a 5-chloropyrimidinyl group via an ether linkage and an ethoxy-substituted ethanone moiety. The molecular formula is C₁₄H₁₈ClN₃O₃ (inferred from nomenclature rules), with a molecular weight of approximately 311.8 g/mol. The 5-chloropyrimidine ring contributes electron-withdrawing properties, while the ethoxy group enhances solubility and modulates steric interactions.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAHXDKOXRPJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a chloropyrimidine moiety, a piperidine ring, and an ethoxy group, which may contribute to its interactions with biological targets.
The molecular formula for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is , with a molecular weight of 299.75 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, which can modify its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₃ |
| Molecular Weight | 299.75 g/mol |
| CAS Number | 2034329-63-8 |
The biological activity of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is hypothesized to involve interactions with specific enzymes and receptors. The chloropyrimidine component is known to bind to nucleotide-binding sites, while the piperidine ring enhances the compound's affinity for target proteins. The ethoxy group may influence the compound's solubility and bioavailability, enhancing its pharmacological effects.
Anticancer Activity
Preliminary studies suggest that 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone exhibits anticancer properties . In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer and leukemia cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In animal models of inflammation, administration of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cells (MCF7), researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency relative to standard chemotherapeutics.
Case Study 2: In Vivo Anti-inflammatory Study
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting the anti-inflammatory potential of the compound.
Comparison with Similar Compounds
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034274-07-0)
- Molecular Formula : C₁₈H₂₀FN₃O₃
- Molecular Weight : 345.4 g/mol
- Key Differences: Fluorine replaces chlorine at the pyrimidine 5-position, reducing steric bulk and increasing electronegativity. The ethanone moiety is substituted with an o-tolyloxy group (methylphenoxy), enhancing aromaticity and lipophilicity compared to ethoxy.
- Implications : Fluorine’s smaller size may improve target binding affinity, while the o-tolyloxy group could alter metabolic stability .
1-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one (CAS 2380060-12-6)
- Molecular Formula : C₁₂H₁₆BrN₃O₂ (inferred from CAS data)
- Key Differences :
- Bromine replaces chlorine, increasing molecular weight (heavier halogen) and polarizability.
- The pyrimidinyloxy group is attached via a methylene bridge to piperidine, altering conformational flexibility.
- Implications : Bromine’s larger size may enhance hydrophobic interactions but raise toxicity risks .
Analogues with Heterocyclic Modifications
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034633-25-3)
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (Compound 19)
- Molecular Formula : C₂₃H₂₀ClFN₆O
- Key Differences :
- Pyrrolo[2,3-d]pyrimidine core replaces pyrimidine, creating a bicyclic system.
- Fluorine and chloropyridine substituents introduce dual halogen effects.
- Implications : Bicyclic systems often improve target selectivity in kinase inhibitors .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | Halogen | Key Substituent | LogP (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|---|
| Target Compound | 311.8 | Cl | Ethoxy | ~2.1 | Moderate (Polar ether) |
| Compound A (F) | 345.4 | F | o-Tolyloxy | ~3.5 | Low (Aromatic) |
| Compound B (Br) | ~330.6 | Br | Methylene bridge | ~2.8 | Moderate |
| Compound C (Thiophene) | 337.8 | Cl | Thiophene | ~2.9 | Low (Hydrophobic) |
| Compound D (Bicyclic) | 454.9 | Cl, F | Pyrrolopyrimidine | ~1.8 | High (Polar groups) |
Notes:
- Halogen Effects : Chlorine balances electronegativity and steric bulk; fluorine improves metabolic stability; bromine enhances binding but risks toxicity.
- Substituent Impact : Ethoxy (target compound) offers balanced solubility, while thiophene (Compound C) prioritizes target affinity over bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
